1,3-Bis(2-propynyloxy)benzene
Overview
Description
1,3-Bis(2-propynyloxy)benzene is an organic compound with the molecular formula C₁₂H₁₀O₂. It is also known as 1,3-bis(propargyloxy)benzene. This compound is characterized by the presence of two propynyloxy groups attached to a benzene ring at the 1 and 3 positions. It is a white to light yellow powder or crystalline solid with a melting point of approximately 40°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-propynyloxy)benzene can be synthesized through the reaction of 1,3-dihydroxybenzene (resorcinol) with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H4(OH)2+2BrCH2C≡CH→C6H4(OCH2C≡CH)2+2KBr
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-propynyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The propynyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
1,3-Bis(2-propynyloxy)benzene has several applications in scientific research:
Biology: Utilized in the synthesis of biologically active molecules and probes for studying biochemical pathways.
Industry: Employed in the production of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-propynyloxy)benzene largely depends on the specific reactions it undergoes. In click chemistry, for example, the compound reacts with azides to form triazoles through a copper-catalyzed cycloaddition reaction. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-propynyloxy)benzene: Similar structure but with propynyloxy groups at the 1 and 4 positions.
1,3-Bis(2-ethenoxyethoxy)benzene: Contains ethenoxyethoxy groups instead of propynyloxy groups.
1,3-Bis(2-bromoethenyl)benzene: Contains bromoethenyl groups instead of propynyloxy groups.
Uniqueness
1,3-Bis(2-propynyloxy)benzene is unique due to its specific substitution pattern and the presence of terminal alkyne groups, which make it highly reactive in click chemistry and other synthetic applications. Its ability to form stable triazole rings through cycloaddition reactions distinguishes it from other similar compounds.
Properties
IUPAC Name |
1,3-bis(prop-2-ynoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h1-2,5-7,10H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRDPYWXTZGWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC=C1)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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